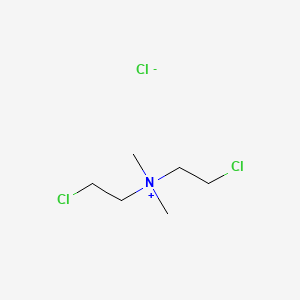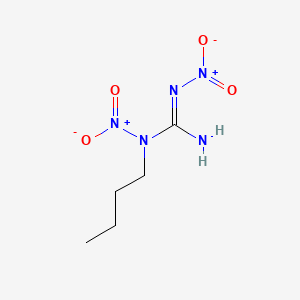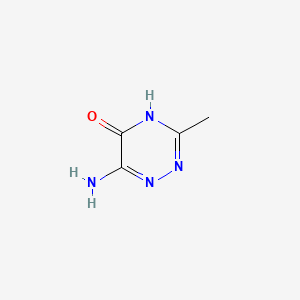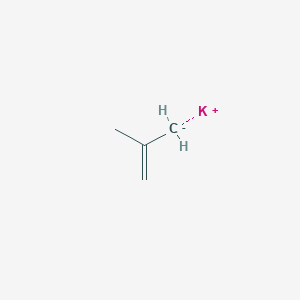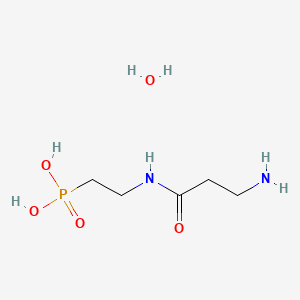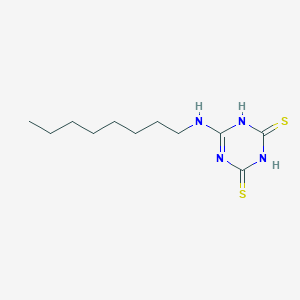
6-(Octylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- is a derivative of the 1,3,5-triazine family, which is known for its six-membered heterocyclic aromatic ring structure. This compound is characterized by the presence of two thioketo groups at positions 2 and 4, and an octylamino group at position 6. The unique structure of this compound makes it an interesting subject for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the desired triazine ring
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization processes, followed by the introduction of the octylamino group through continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- undergoes several types of chemical reactions, including:
Oxidation: The thioketo groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketo groups to thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the plastics industry.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants and herbicides.
1,3,5-Triazine-2,4,6-trichloro (Cyanuric Chloride): A key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(octylamino)- stands out due to its unique combination of thioketo and octylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
63587-73-5 |
|---|---|
Molecular Formula |
C11H20N4S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
6-(octylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C11H20N4S2/c1-2-3-4-5-6-7-8-12-9-13-10(16)15-11(17)14-9/h2-8H2,1H3,(H3,12,13,14,15,16,17) |
InChI Key |
NWCHUAYSAZGBLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1=NC(=S)NC(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
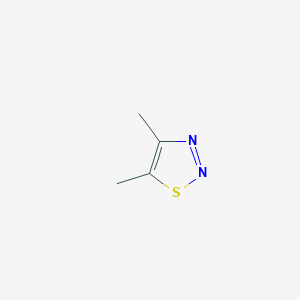
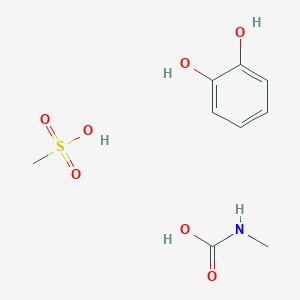
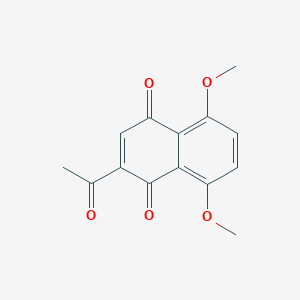
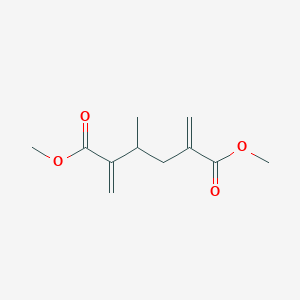
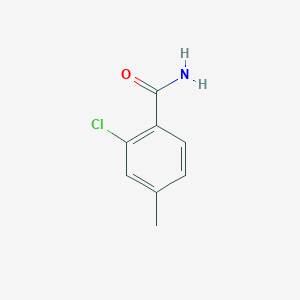

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
